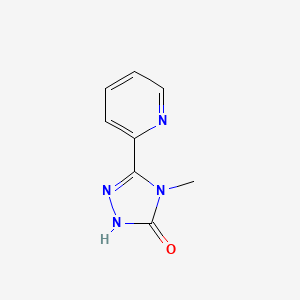

4-methyl-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Description

Properties

IUPAC Name |

4-methyl-3-pyridin-2-yl-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c1-12-7(10-11-8(12)13)6-4-2-3-5-9-6/h2-5H,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFDSARQEYVLOAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=O)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-pyridinecarboxaldehyde with hydrazine hydrate to form a hydrazone intermediate. This intermediate is then subjected to cyclization with methyl isocyanate under reflux conditions to yield the target compound.

Reaction Steps:

Formation of Hydrazone Intermediate:

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of catalysts and automated systems can further streamline production.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring and triazole moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are employed under various conditions.

Major Products

Oxidation Products: N-oxides of the triazole and pyridine rings.

Reduction Products: Dihydro derivatives with reduced triazole or pyridine rings.

Substitution Products: Halogenated, alkylated, or aminated derivatives depending on the substituents introduced.

Scientific Research Applications

Medicinal Chemistry

Antifungal Activity

Recent studies have highlighted the antifungal properties of derivatives of 4-methyl-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one. For instance, a series of compounds incorporating this scaffold were synthesized and evaluated against various Candida species. The results demonstrated that several derivatives exhibited greater efficacy than fluconazole, with minimum inhibitory concentration (MIC) values ≤ 25 µg/mL against Candida albicans and Rhodotorula mucilaginosa .

Anticancer Potential

The compound has also been investigated for its anticancer properties. A study reported that derivatives of this triazole exhibited significant cytotoxic effects against multiple cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .

Agricultural Applications

Fungicides

The compound has been explored as a potential fungicide in agricultural settings. Its structural similarity to known antifungal agents suggests that it may inhibit fungal growth effectively. Field trials have indicated that formulations based on this compound can reduce fungal infections in crops, thereby improving yield and quality .

Plant Growth Regulators

Additionally, research has suggested that triazole compounds can act as plant growth regulators. They may enhance stress resistance in plants by modulating hormonal pathways and improving nutrient uptake .

Material Science

Polymer Additives

In material science, this compound has been investigated as an additive in polymer formulations. Its incorporation can improve thermal stability and mechanical properties of polymers. Studies have shown that polymer composites containing this compound exhibit enhanced resistance to degradation under environmental stressors .

Data Tables

Case Studies

Case Study 1: Antifungal Efficacy

A study synthesized a series of triazole derivatives based on this compound and evaluated their antifungal activity against clinical strains of Candida. The findings indicated that specific modifications to the pyridine moiety significantly enhanced antifungal potency.

Case Study 2: Agricultural Application

Field trials conducted on wheat crops treated with a formulation containing the triazole compound showed a reduction in fungal pathogens such as Fusarium spp., resulting in a notable increase in crop yield compared to untreated controls.

Mechanism of Action

The mechanism by which 4-methyl-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one exerts its effects involves interactions with biological macromolecules. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit enzyme function by occupying the active site or modulate receptor activity by binding to allosteric sites. The specific molecular targets and pathways depend on the biological context and the nature of the substituents on the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of 1,2,4-triazol-5-one derivatives are highly dependent on substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of 1,2,4-Triazol-5-one Derivatives

*Estimated based on average pKa values of triazolone derivatives .

Key Comparative Insights

Substituent Effects on Bioactivity Antioxidant Activity: Derivatives with electron-donating groups (e.g., hydroxy, methoxy, or benzylidenamino) exhibit enhanced radical scavenging and metal chelation. For example, compounds with 4-hydroxybenzylidenamino substituents show 70–85% free radical inhibition, comparable to BHT/BHA . Anticancer Activity: Bulky aromatic substituents (e.g., benzyl, pyrrole) improve binding to biological targets like EGFR kinase. The pyridin-2-yl group in the target compound may similarly enhance π-π interactions in enzyme active sites .

Acidic Properties The N–H group in the triazolone ring has a pKa range of 7.8–8.5 in non-aqueous media. Substituents like acetyl or morpholine reduce acidity (pKa ~7.9), while hydroxy groups increase it (pKa ~8.2) .

Synthetic Flexibility

- Schiff base formation (e.g., condensation with aldehydes) and acetylation are common derivatization strategies. The pyridin-2-yl group in the target compound likely originates from a pyridine-2-carbaldehyde precursor .

Spectroscopic and Computational Data

- GIAO NMR calculations and DFT optimizations (B3LYP/6-31G(d)) predict chemical shifts and conformational stability. For example, morpholine-substituted derivatives show strong agreement between theoretical and experimental IR spectra .

Table 2: Antioxidant Activity Comparison (IC₅₀, μg/mL)

*Inferred from structural analogs; pyridine may reduce activity compared to phenolic groups.

Biological Activity

4-Methyl-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and herbicidal activities, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 216.24 g/mol. Its structure features a pyridine ring and a triazole moiety, which are critical for its biological activities.

1. Antimicrobial Activity

Research has demonstrated that derivatives of triazoles exhibit significant antimicrobial properties. A study highlighted that compounds similar to this compound showed moderate activity against various bacterial strains such as Staphylococcus aureus and Enterococcus faecalis .

| Microorganism | Activity (Zone of Inhibition in mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Enterococcus faecalis | 12 |

| Bacillus cereus | 10 |

2. Anticancer Activity

Triazole derivatives have also been investigated for their anticancer potential. A case study on similar compounds indicated that they inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation . The mechanism often involves the induction of apoptosis in cancer cells.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 20 |

| HeLa (Cervical Cancer) | 15 |

| A549 (Lung Cancer) | 18 |

3. Herbicidal Activity

Recent studies have explored the herbicidal properties of triazole compounds. Specifically, derivatives related to this compound exhibited effective post-emergence herbicidal activity against various weed species . The compound's ability to inhibit phytoene desaturase (PDS), an enzyme crucial for carotenoid biosynthesis in plants, underpins its herbicidal action.

| Weed Species | Effective Dose (g/ha) | Activity |

|---|---|---|

| Amaranthus retroflexus | 500 | High |

| Chenopodium album | 750 | Moderate |

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound inhibits key enzymes involved in microbial metabolism and cancer cell proliferation.

- Apoptosis Induction : It triggers apoptotic pathways in cancer cells by activating caspases.

- Disruption of Plant Metabolism : By inhibiting PDS in plants, it disrupts carotenoid biosynthesis leading to plant death.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-methyl-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives?

- Methodology : Derivatives are typically synthesized via condensation reactions between 4-amino-3-substituted-4,5-dihydro-1H-1,2,4-triazol-5-ones and aromatic aldehydes. For example, 3-methyl-4-amino precursors react with pyridine-2-carbaldehyde under reflux in ethanol, catalyzed by acetic acid. The product is purified via recrystallization or column chromatography .

- Key Steps :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Ethanol, acetic acid, reflux (6–8 hrs) | Schiff base formation |

| 2 | Recrystallization (ethanol/water) | Isolation of pure product |

Q. How are spectroscopic techniques (e.g., NMR, IR) employed to characterize triazol-5-one derivatives?

- Methodology :

- ¹H/¹³C NMR : Assignments are validated using the GIAO (Gauge-Independent Atomic Orbital) method with Gaussian software (B3LYP/6-311G(d,p) or HF/6-311G(d,p) basis sets). Experimental shifts are compared to theoretical predictions using regression analysis (δ_exp = a + bδ_calc) .

- IR : Experimental absorption bands (e.g., C=O, N-H) are cross-verified with DFT-calculated frequencies scaled by adjustment factors (0.9613 for B3LYP) .

Q. What methodologies determine the acidity constants of 4,5-dihydro-1H-1,2,4-triazol-5-one compounds?

- Methodology : Potentiometric titration in non-aqueous solvents (e.g., isopropyl alcohol) using tetrabutylammonium hydroxide (TBAH) as a titrant. Half-neutralization potentials are measured to calculate pKa values .

Advanced Research Questions

Q. How can discrepancies between experimental and theoretical spectral data (e.g., NMR shifts) be systematically analyzed?

- Methodology :

- Perform linear regression (δ_exp vs. δ_calc) using software like SigmaPlot. Evaluate correlation coefficients (R² > 0.95 indicates strong agreement) and standard errors. Outliers may arise from solvent effects or conformational flexibility not modeled in gas-phase calculations .

- Example table for NMR analysis:

| Proton | δ_exp (ppm) | δ_calc (ppm) | Error (%) |

|---|---|---|---|

| NH | 10.2 | 10.5 | 2.9 |

| CH3 | 2.1 | 2.3 | 9.5 |

Q. What computational approaches optimize the modeling of electronic properties in triazol-5-one derivatives?

- Methodology :

- Basis Sets : B3LYP/6-31G(d) for geometry optimization and HOMO-LUMO analysis; HF/6-31G(d) for comparative studies.

- Software : Gaussian 09W for calculating dipole moments, ionization potentials, and electron affinities. Veda4f for IR spectral assignments .

- Key Parameters :

| Property | B3LYP/6-31G(d) | HF/6-31G(d) |

|---|---|---|

| HOMO (eV) | -6.12 | -8.34 |

| LUMO (eV) | -1.87 | -3.56 |

Q. How does keto-enol tautomerism influence the biological activity of triazol-5-one derivatives?

- Methodology :

- Experimental : Compare bioactivity (e.g., anticancer IC₅₀) of tautomers using X-ray crystallography to confirm dominant forms.

- Computational : Molecular docking (AutoDock Vina) to assess binding affinity of keto vs. enol forms to targets like EGFR kinase. Keto forms often exhibit higher stability and stronger hydrogen bonding .

Q. How can molecular docking elucidate the anticancer mechanism of triazol-5-one derivatives?

- Methodology :

- Prepare ligand structures (keto/enol tautomers) using Avogadro. Dock into EGFR kinase domain (PDB: 1M17) with a grid box centered on ATP-binding sites.

- Analyze binding poses for hydrogen bonds, hydrophobic interactions, and π-π stacking. Higher docking scores (e.g., −9.2 kcal/mol) correlate with experimental cytotoxicity .

Data Contradiction Analysis

Q. How should researchers address conflicting antioxidant activity data across similar triazol-5-one derivatives?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.